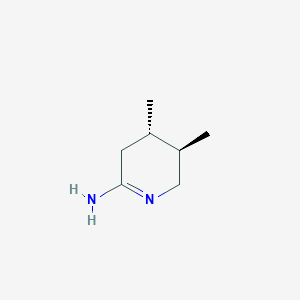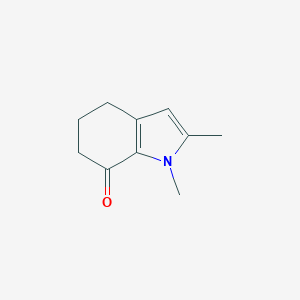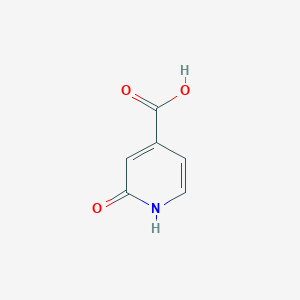
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, also known as DMTP, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DMTP is a chiral molecule and exists in two enantiomeric forms, (3R,4S)-DMTP and (3S,4R)-DMTP, which have different biological activities.
Mechanism of Action
The mechanism of action of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is not fully understood. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) and to activate the extracellular signal-regulated kinase (ERK) signaling pathway. BDNF is a protein that is involved in the growth, survival, and differentiation of neurons, while the ERK signaling pathway is involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have a variety of biochemical and physiological effects. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to increase the levels of dopamine, a neurotransmitter that is involved in the regulation of movement and emotion. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to decrease the levels of reactive oxygen species (ROS) and to increase the levels of glutathione, a potent antioxidant.
Advantages and Limitations for Lab Experiments
One advantage of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments is that it has been shown to have low toxicity and to be well-tolerated in animal models. However, one limitation of using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine is that it is a chiral molecule and exists in two enantiomeric forms, which have different biological activities. Therefore, it is important to use the correct enantiomer in lab experiments.
Future Directions
There are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine. One future direction is to investigate the potential therapeutic applications of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in human clinical trials. Another future direction is to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurotransmitters and signaling pathways. Additionally, it would be interesting to investigate the effects of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine on other neurological disorders, such as Huntington's disease and multiple sclerosis.
Conclusion:
In conclusion, (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, or (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, is a chiral molecule that has gained significant attention in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects, anticonvulsant effects, and to enhance learning and memory in animal models. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have a variety of biochemical and physiological effects, including increasing the levels of dopamine and decreasing the levels of ROS. While there are limitations to using (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine in lab experiments, there are several future directions for the study of (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine, including investigating its potential therapeutic applications in human clinical trials and its effects on other neurological disorders.
Synthesis Methods
The synthesis of (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine involves the reaction of 3,4-dimethylpyridine with (R)-(-)-2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane and lithium aluminum hydride. The reaction yields (3R,4S)-(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine as a white solid with a melting point of 103-105°C.
Scientific Research Applications
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been studied extensively in the scientific research community due to its potential therapeutic applications. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. (3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine has also been shown to have anticonvulsant effects and to enhance learning and memory in animal models.
properties
CAS RN |
190909-62-7 |
|---|---|
Product Name |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
Molecular Formula |
C7H14N2 |
Molecular Weight |
126.2 g/mol |
IUPAC Name |
(3R,4S)-3,4-dimethyl-2,3,4,5-tetrahydropyridin-6-amine |
InChI |
InChI=1S/C7H14N2/c1-5-3-7(8)9-4-6(5)2/h5-6H,3-4H2,1-2H3,(H2,8,9)/t5-,6-/m0/s1 |
InChI Key |
WBHSLGKHICTFFA-WDSKDSINSA-N |
Isomeric SMILES |
C[C@H]1CC(=NC[C@@H]1C)N |
SMILES |
CC1CC(=NCC1C)N |
Canonical SMILES |
CC1CC(=NCC1C)N |
synonyms |
2-Pyridinamine,3,4,5,6-tetrahydro-4,5-dimethyl-,(4S-trans)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-propyl-6-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B64083.png)

![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64086.png)


![1-[1-(Diphenylmethyl)-3-azetidinyl]-4-(methylsulfonyl)-piperazine](/img/structure/B64095.png)

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B64102.png)

![N,N'-[Methylenebis(oxy)]bis(N-methylacetamide)](/img/structure/B64113.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B64115.png)

